molecular formula C20H21N3O5 B2997978 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396850-22-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2997978
CAS RN: 1396850-22-8
M. Wt: 383.404
InChI Key: RAWVZQCZLSVAJC-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and its derivatives have been synthesized for various research applications, including the study of their pharmacological activities. For instance, a novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives have been synthesized, showing significant antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017). These compounds were synthesized through a series of chemical reactions starting from 2-acetylfuran, illustrating the compound's utility in generating potentially therapeutic molecules.

Energetic Materials Research

Research into insensitive energetic materials has also utilized derivatives of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with structural similarities, has been synthesized and characterized for its use in energetic materials. These compounds demonstrate moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential as safer alternatives to traditional explosives (Yu et al., 2017).

Pharmacological Evaluation

The pharmacological evaluation of similar compounds has revealed potential therapeutic applications. For instance, the evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives for their histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action shows the compound's relevance in gastrointestinal research. These studies suggest the importance of the furfurylthio or furfurylsulfinyl moiety for gastroprotection, highlighting the compound's potential in drug discovery for gastrointestinal diseases (Hirakawa et al., 1998).

Antimicrobial and Anticonvulsant Research

Further, research into antimicrobial and anticonvulsant agents has leveraged derivatives of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives exhibited significant anticonvulsant activity in preclinical models, indicating their potential in epilepsy research (Shakya et al., 2016).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-18(12-23-16-3-1-2-4-17(16)28-20(23)26)21-11-14-5-8-22(9-6-14)19(25)15-7-10-27-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVZQCZLSVAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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